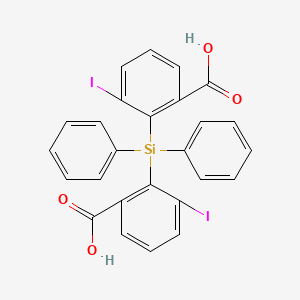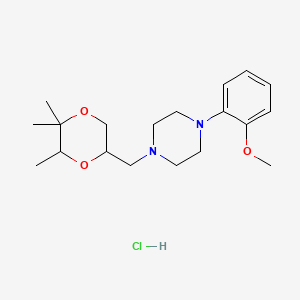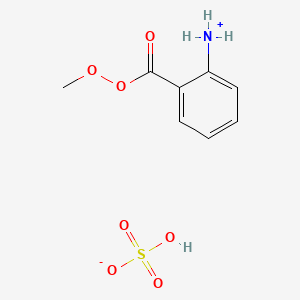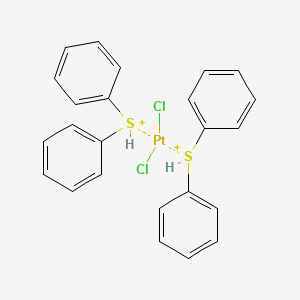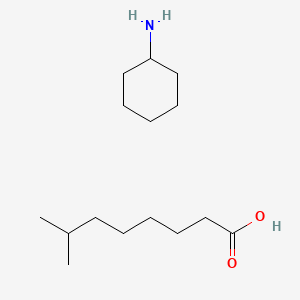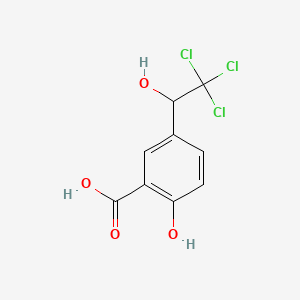
5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid is a crystalline solid, typically appearing as white to light yellow crystals. It combines the properties of salicylic acid and chlorinated organic compounds. This compound is soluble in organic solvents but insoluble in water . Its molecular formula is C9H7Cl3O4, and it has a molecular weight of 285.50848 .
Méthodes De Préparation
The synthesis of 5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid involves the reaction of salicylic acid with trichloroacetaldehyde under specific conditions. The reaction typically requires an acidic catalyst and is carried out at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloro group to a dichloro or monochloro group.
Substitution: The hydroxyl group in the salicylic acid moiety can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s properties are studied for potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Research explores its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid involves its interaction with specific molecular targets. It may inhibit enzymes involved in inflammatory pathways, similar to other salicylic acid derivatives. The trichloro group may enhance its binding affinity to certain targets, leading to more potent effects. The exact molecular pathways and targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
5-(2,2,2-Trichloro-1-hydroxyethyl)salicylic acid can be compared with other similar compounds, such as:
Salicylic Acid: The parent compound, known for its anti-inflammatory and antimicrobial properties.
2-Hydroxy-5-chlorobenzoic Acid: A chlorinated derivative of salicylic acid with similar properties but different reactivity.
Trichloroacetic Acid: Shares the trichloro group but lacks the salicylic acid moiety, leading to different chemical behavior. The uniqueness of this compound lies in its combination of the salicylic acid structure with the trichloro group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
85392-08-1 |
|---|---|
Formule moléculaire |
C9H7Cl3O4 |
Poids moléculaire |
285.5 g/mol |
Nom IUPAC |
2-hydroxy-5-(2,2,2-trichloro-1-hydroxyethyl)benzoic acid |
InChI |
InChI=1S/C9H7Cl3O4/c10-9(11,12)7(14)4-1-2-6(13)5(3-4)8(15)16/h1-3,7,13-14H,(H,15,16) |
Clé InChI |
NDWAAEWOLHYURY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(C(Cl)(Cl)Cl)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


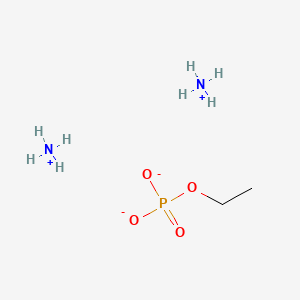
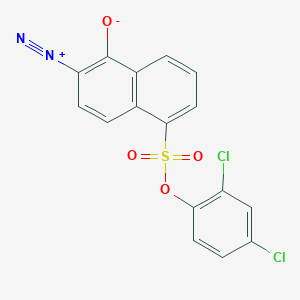
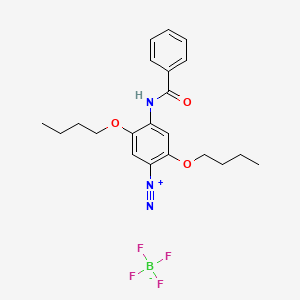
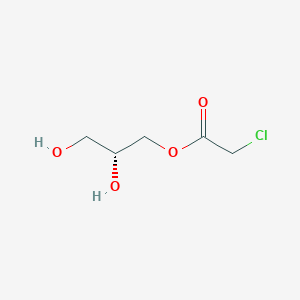
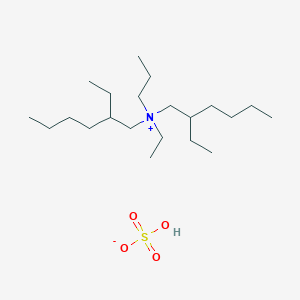
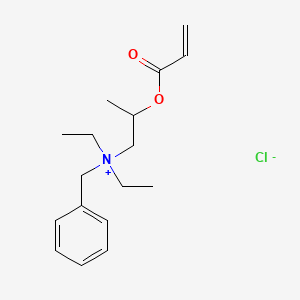
![4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12685457.png)

